Product packaging for DL-Alanylglycylglycine dihydrate(Cat. No.:)

DL-Alanylglycylglycine dihydrate

Cat. No.: B15340206
M. Wt: 239.23 g/mol
InChI Key: FAZVGIAZTIIQJP-UHFFFAOYSA-N
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Description

DL-Alanylglycylglycine dihydrate is a useful research compound. Its molecular formula is C7H17N3O6 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17N3O6 B15340206 DL-Alanylglycylglycine dihydrate

Properties

Molecular Formula

C7H17N3O6

Molecular Weight

239.23 g/mol

IUPAC Name

2-[[2-(2-aminopropanoylamino)acetyl]amino]acetic acid;dihydrate

InChI

InChI=1S/C7H13N3O4.2H2O/c1-4(8)7(14)10-2-5(11)9-3-6(12)13;;/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13);2*1H2

InChI Key

FAZVGIAZTIIQJP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)N.O.O

Origin of Product

United States

Significance Within Advanced Peptide Chemistry Research

The significance of DL-alanylglycylglycine dihydrate in advanced peptide chemistry research lies primarily in its potential as a model system. The presence of both a chiral amino acid (DL-alanine) and the simplest amino acid (glycine) within a short peptide chain allows for the investigation of stereochemical and conformational effects on peptide backbone structure.

Research on related peptides, such as poly(alanylglycylglycine), has been instrumental in elucidating the conformational preferences of repeating amino acid sequences, which are relevant to understanding the structures of fibrous proteins. acs.org The study of such simple tripeptides can provide insights into the early stages of peptide folding and aggregation, processes that are fundamental to protein function and, in some cases, pathology. The racemic nature of the alanine (B10760859) residue (DL-alanine) introduces an additional layer of complexity, making it a candidate for studies on the impact of stereoisomerism on crystal packing and solution-state conformation.

Furthermore, the compound serves as a tangible example for the exploration of hydrolytic scission and the gasification of peptide fragments, as evidenced by its detection in pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) studies of complex materials.

Historical Trajectories in Alanylglycylglycine Investigation

The investigation of simple peptides like alanylglycylglycine is rooted in the foundational era of peptide chemistry. Early research in the 20th century focused on the synthesis and characterization of short peptides to understand the nature of the peptide bond and the basic principles of protein structure. While specific historical milestones for DL-alanylglycylglycine are not prominently recorded, the study of its isomers and related peptides has contributed to the broader understanding of peptide science.

For instance, research on therapeutic peptides has a long history, dating back to the discovery of insulin (B600854) in the 1920s. frontiersin.org The development of methods for peptide synthesis, purification, and analysis has been a continuous effort, enabling the study of more complex peptide systems over time. The investigation of tripeptides, in general, has been crucial for developing and validating these methods.

Fundamental Role of Hydration in Peptide Structural Models

Established Synthetic Routes for Alanylglycylglycine and Analogues

The synthesis of the tripeptide Alanylglycylglycine can be achieved through two primary, well-established methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis (SPPS)

Historically, solution-phase synthesis was the conventional method for creating peptides. This approach involves the sequential coupling of amino acids in a homogenous solution. For the synthesis of Alanylglycylglycine, the process would typically commence from the C-terminus (glycine) and proceed towards the N-terminus (alanine). Each step involves the protection of the amino group of one amino acid and the activation of the carboxyl group of another, followed by a coupling reaction to form a peptide bond.

A general workflow for the solution-phase synthesis of L-Alanylglycylglycine is outlined below. The synthesis of the DL-form would involve the use of a racemic mixture of alanine (B10760859) in the final coupling step.

Preparation of Protected Amino Acids: The synthesis begins with the protection of the amino group of glycine (B1666218), often using a benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc) group. The carboxyl group of the second glycine molecule is typically protected as a methyl or ethyl ester.

Dipeptide Formation: The protected glycine is then coupled with the glycine ester using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Deprotection: The amino-protecting group of the resulting dipeptide (Glycylglycine) is removed.

Tripeptide Formation: The deprotected dipeptide is then coupled with a protected alanine (e.g., Z-DL-Alanine or Boc-DL-Alanine) to form the tripeptide.

Final Deprotection: Finally, all protecting groups are removed to yield the crude DL-Alanylglycylglycine.

An early method for synthesizing the simpler dipeptide, glycylglycine (B550881), involved boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid. americanpeptidesociety.orgnih.gov Other approaches have also been reported, including synthesis in the presence of alkali. americanpeptidesociety.orgnih.gov A patented method for synthesizing glycylglycine involves reacting glycine in glycerol (B35011) at high temperatures to form 2,5-diketopiperazine, which is then hydrolyzed with NaOH and neutralized to yield the dipeptide. nih.gov These fundamental techniques for forming peptide bonds are foundational to the synthesis of more complex peptides like Alanylglycylglycine.

Solid-Phase Peptide Synthesis (SPPS)

Developed by R. Bruce Merrifield, solid-phase peptide synthesis (SPPS) has become the most common method for peptide synthesis due to its efficiency and ease of automation. nih.gov In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. nih.govyoutube.com

The general cycle for SPPS involves:

Attachment: The C-terminal amino acid (glycine) is attached to a solid support resin.

Deprotection: The protecting group on the α-amino group of the resin-bound amino acid is removed.

Coupling: The next amino acid, with its α-amino group protected, is activated and coupled to the deprotected amino group on the resin.

Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

For the synthesis of DL-Alanylglycylglycine, the sequence would be built on the resin starting with glycine, followed by a second glycine, and finally DL-alanine.

Synthesis MethodAdvantagesDisadvantages
Solution-Phase Synthesis Scalable for large quantities, allows for purification of intermediates. creative-peptides.comapprocess.comLabor-intensive, time-consuming, requires purification after each step. creative-biostructure.com
Solid-Phase Peptide Synthesis Fast, easily automated, excess reagents can be washed away easily. nih.govNot as easily scalable as solution-phase, potential for aggregation of the growing peptide chain. researchgate.net

Stereoselective Synthesis Strategies for Alanine-Containing Peptides

The "DL" designation in DL-Alanylglycylglycine indicates that the alanine residue is a racemic mixture, containing both the D- and L-enantiomers. The synthesis of such a mixture is typically straightforward, as it can be achieved by using racemic DL-alanine as a starting material in the final coupling step of the synthesis.

However, the control of stereochemistry is a critical aspect of peptide synthesis, as the biological activity of peptides is highly dependent on their three-dimensional structure. Racemization, the conversion of a chiral center into a mixture of enantiomers, is a significant side reaction that can occur during peptide synthesis, particularly during the activation of the carboxyl group. creative-biostructure.comcambrex.com

Several factors can influence the extent of racemization:

Coupling Reagents: The choice of coupling reagent can significantly impact the degree of racemization. Some reagents are known to cause higher rates of racemization than others. approcess.com

Base: The presence and type of base used can promote racemization. Weaker, sterically hindered bases are often preferred to minimize this side reaction. creative-peptides.com

Additives: The addition of certain compounds, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives, can suppress racemization by forming less reactive, more stable activated esters. creative-biostructure.comresearchgate.net

Protecting Groups: The nature of the N-terminal protecting group can also play a role in the susceptibility of an amino acid to racemization. approcess.com

While for the synthesis of DL-Alanylglycylglycine racemization of alanine is desired or achieved by using a racemic starting material, in many other applications, preserving the stereochemical integrity of each amino acid is paramount. To achieve this, chemists employ optimized coupling conditions and specific reagents designed to minimize racemization. approcess.comcambrex.com

FactorInfluence on RacemizationMitigation Strategy
Coupling Reagent Can promote the formation of highly reactive, racemization-prone intermediates. approcess.comUse of coupling reagents known for low racemization potential (e.g., those forming less reactive active esters). approcess.com
Base Strong bases can abstract the α-proton, leading to racemization. creative-peptides.comEmploying weaker or sterically hindered bases. creative-peptides.com
Additives Can form active esters that are more stable and less prone to racemization. creative-biostructure.comAddition of racemization suppressants like HOBt or HOAt. creative-biostructure.comresearchgate.net
Protecting Group Certain protecting groups can influence the lability of the α-proton. approcess.comSelection of appropriate protecting groups that minimize electronic effects leading to racemization.

Contemporary Advances in Tripeptide Synthesis Techniques

The field of peptide synthesis is continually evolving, with new technologies emerging to improve efficiency, yield, and purity.

Microwave-Assisted Peptide Synthesis (MAPS): This technique utilizes microwave energy to accelerate the coupling and deprotection steps in SPPS. The rapid heating leads to significantly shorter reaction times and can help to overcome challenges associated with difficult sequences, such as aggregation.

Automated Peptide Synthesizers: Modern peptide synthesis is largely performed using automated synthesizers. These instruments can perform the repetitive steps of SPPS with high precision and reproducibility, allowing for the unattended synthesis of complex peptides.

Novel Coupling Reagents: Research continues to yield new and more efficient coupling reagents that offer faster reaction times, higher yields, and reduced racemization. Third-generation uronium reagents, for example, have shown improved performance in challenging coupling reactions. creative-peptides.com

Enzymatic Synthesis: The use of enzymes, such as ligases, offers a highly specific and stereoselective method for peptide bond formation under mild, aqueous conditions. This approach avoids the need for protecting groups and harsh chemical reagents.

TechniquePrincipleKey Advantages
Microwave-Assisted Peptide Synthesis (MAPS) Utilizes microwave irradiation to accelerate reaction rates.Faster synthesis times, improved yields, can overcome aggregation.
Automated Synthesizers Automates the repetitive steps of solid-phase synthesis.High throughput, reproducibility, reduced manual labor.
Novel Coupling Reagents Development of more efficient and selective reagents for peptide bond formation. creative-peptides.comHigher coupling efficiency, reduced racemization, faster reactions. creative-peptides.com
Enzymatic Synthesis Employs enzymes to catalyze peptide bond formation.High stereoselectivity, mild reaction conditions, environmentally friendly.

Chromatographic and Crystallization Strategies for Hydrated Peptide Isolation and Purification

Following synthesis, the crude peptide must be purified to remove impurities such as truncated or deleted sequences, by-products from protecting group cleavage, and residual reagents. For a small, water-soluble peptide like DL-Alanylglycylglycine, a combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Purification:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used method for the purification of peptides. google.com The principle of RP-HPLC is the separation of molecules based on their hydrophobicity.

Stationary Phase: A non-polar stationary phase, typically silica (B1680970) modified with C8 or C18 alkyl chains, is used.

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to improve peak shape and resolution.

Elution: The crude peptide mixture is loaded onto the column in a highly aqueous mobile phase. The components bind to the stationary phase to varying degrees based on their hydrophobicity. The concentration of the organic solvent is gradually increased (a gradient), causing the bound components to elute in order of increasing hydrophobicity.

Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled.

Crystallization for Hydrated Peptide Isolation:

Crystallization is an effective final step for purification and for obtaining the peptide in a stable, solid form. youtube.com For a hydrated form like this compound, crystallization is typically carried out from an aqueous solution. The process offers significant impurity rejection and can be more cost-effective than chromatography for large-scale production. youtube.com

The general procedure for crystallization involves:

Solubility Assessment: The solubility of the purified peptide is determined in various solvents and at different pH values and temperatures to identify optimal crystallization conditions. cambrex.comyoutube.com

Preparation of a Supersaturated Solution: A concentrated solution of the peptide is prepared in water. This can be achieved by dissolving the peptide in a minimal amount of hot water and then allowing it to cool slowly, or by slow evaporation of the solvent. creative-biostructure.com

Inducing Crystallization: Crystallization can be induced by various methods, including slow cooling, addition of a less-polar solvent (an anti-solvent) to reduce solubility, or seeding with a small crystal of the desired product. The slow addition of a precipitant can trigger the peptide to come out of solution and form crystals. creative-peptides.com

Crystal Growth and Isolation: The solution is left undisturbed to allow for the slow growth of well-defined crystals. Once formed, the crystals are isolated by filtration, washed with a cold solvent to remove any surface impurities, and then dried. The presence of two water molecules per molecule of the peptide in the crystal lattice results in the formation of the dihydrate.

The formation of a crystalline solid offers advantages in terms of stability, handling, and purity. youtube.com

Purification/Isolation StepMethodPurpose
Purification Reversed-Phase HPLC (RP-HPLC)To separate the target peptide from synthesis-related impurities based on hydrophobicity.
Isolation and Final Purification Crystallization from Aqueous SolutionTo obtain the pure peptide in a stable, solid, hydrated form and to further remove impurities. youtube.com

Solid-State Structural Analysis

Solid-state analysis techniques are indispensable for determining the crystalline structure of peptides. These methods map the positions of individual atoms, revealing bond lengths, angles, and the intricate network of intermolecular interactions that govern the macroscopic properties of the material.

Single Crystal X-ray Diffraction Studies of Hydrated Peptide Structures

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single, well-ordered crystal. The subsequent diffraction pattern is analyzed to generate a three-dimensional model of the electron density, from which the positions of atoms can be precisely determined.

For hydrated peptide structures like this compound, SC-XRD is particularly powerful. It not only elucidates the conformation of the peptide backbone and its side chains but also precisely locates the water molecules of hydration. This information is crucial for understanding the role of water in stabilizing the crystal structure through hydrogen bonding. While specific crystallographic data for this compound is not publicly available, the application of SC-XRD to similar small peptides provides invaluable data on peptide folding, conformational preferences, and the geometry of non-covalent interactions.

Powder X-ray Diffraction Applications in Tripeptide Systems

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze crystalline solids. Instead of a single crystal, PXRD employs a finely powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a characteristic fingerprint of the crystalline phase.

In the context of tripeptide systems, PXRD is primarily used for:

Phase Identification: Confirming the identity and purity of a synthesized crystalline peptide by comparing its PXRD pattern to a known standard.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the same compound, which can have distinct physical properties.

Monitoring Structural Changes: Observing shifts in the diffraction pattern to study the effects of temperature, humidity, or pressure on the crystal structure.

Although a reference PXRD pattern for this compound is not found in open literature, this technique was utilized in a study on imparting fire retardancy to leather, where the tripeptide was one of several additives. The study employed X-ray diffraction among other methods to characterize the final material, indicating the compound's integration into the leather matrix acs.org.

Crystallographic Analysis of Hydrogen Bonding Networks and Molecular Packing

Once the crystal structure is determined via methods like SC-XRD, a detailed analysis of the hydrogen bonding network and molecular packing can be performed. In peptides, hydrogen bonds involving the amide backbone (N-H···O=C) are fundamental to forming secondary structures like sheets and turns.

Spectroscopic Investigations for Molecular and Electronic Structureguidechem.com

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, providing information about its chemical bonds, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

¹H and ¹³C NMR for Primary Structural Assignment

The primary structure of DL-Alanylglycylglycine—the sequence of its amino acid residues—is unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. Each proton and carbon atom in the molecule generates a signal in the spectrum at a characteristic chemical shift, which is influenced by its local electronic environment.

In the ¹H NMR spectrum, distinct signals appear for the protons of the alanine residue (the α-proton and the methyl protons) and the methylene (B1212753) (CH₂) protons of the two glycine residues. The integration of these signals corresponds to the number of protons, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing connectivity information.

The ¹³C NMR spectrum shows separate resonances for each unique carbon atom. The chemical shifts clearly distinguish between the carbonyl carbons of the peptide bonds and the terminal carboxylate group, the α-carbons of each amino acid residue, and the methyl carbon of the alanine side chain. By comparing the observed chemical shifts with established ranges for amino acids and peptides, a complete assignment can be made, confirming the Ala-Gly-Gly sequence.

Below are tables of expected chemical shifts for the primary structure of DL-Alanylglycylglycine.

Table 1: Expected ¹H NMR Chemical Shifts for DL-Alanylglycylglycine

Proton Type Structure Fragment Expected Chemical Shift (ppm)
Alanine α-H -CH(NH₃⁺)- ~3.8 - 4.2
Alanine β-CH₃ -CH(CH₃)- ~1.4 - 1.6
Glycine-1 α-CH₂ -NH-CH₂-CO- ~3.9 - 4.1
Glycine-2 α-CH₂ -NH-CH₂-COO⁻ ~3.7 - 3.9

Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature.

Table 2: Expected ¹³C NMR Chemical Shifts for DL-Alanylglycylglycine

Carbon Type Structure Fragment Expected Chemical Shift (ppm)
Carbonyl (Ala) -CO-NH- ~172 - 176
Carbonyl (Gly-1) -CO-NH- ~170 - 173
Carboxylate (Gly-2) -COO⁻ ~175 - 180
α-Carbon (Ala) -CH(NH₃⁺)- ~50 - 55
α-Carbon (Gly-1) -NH-CH₂-CO- ~42 - 45
α-Carbon (Gly-2) -NH-CH₂-COO⁻ ~41 - 44

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Table of Mentioned Compounds

Compound Name
This compound
DL-Alanylglycylglycine
Alanine

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the water of hydration and determining the thermal stability of this compound.

A typical TGA thermogram for this compound would exhibit two main weight loss events:

Dehydration: An initial weight loss at a relatively low temperature (typically below 150°C) corresponds to the release of the two water molecules of hydration. researchgate.net The percentage of weight lost in this step can be compared to the theoretical value to confirm the dihydrate stoichiometry.

Analysis Parameter Theoretical Value
Molecular FormulaC₇H₁₃N₃O₄ · 2H₂O
Molecular Weight255.24 g/mol
TGA Analysis Weight Loss (Dehydration) 14.11%
Theoretical weight loss calculated as (2 * M_H₂O) / M_total * 100.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetic Characteristics

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. journaljpri.comresearchgate.net It measures the difference in heat flow between a sample and a reference as a function of temperature, providing valuable insights into phase transitions and other energetic processes. journaljpri.comresearchgate.net For hydrated crystalline compounds such as this compound, DSC is instrumental in determining the temperatures and enthalpy changes associated with dehydration, decomposition, and any polymorphic transformations.

Detailed Research Findings

The thermal behavior of amino acids and short peptides is a subject of significant research, as their stability is crucial for various scientific and pharmaceutical applications. Studies on similar compounds provide a framework for understanding the expected thermal events for this compound.

The thermal decomposition of amino acids and peptides is an endothermic process. nih.gov For many amino acids, decomposition involves the loss of water and ammonia, resulting in the formation of peptide bonds in the solid residue. nih.gov For instance, the thermal decomposition of several amino acids occurs at well-defined temperatures between 185 °C and 280 °C, with endothermic heats of decomposition ranging from 72 to 151 kJ/mol. nih.gov

DSC studies on hydrated compounds typically show endothermic peaks corresponding to the removal of water molecules. The temperature and sharpness of these peaks can provide information about the nature of the water binding—whether it is loosely bound surface water or integral to the crystal structure as water of hydration. For example, the DSC thermogram of copper sulfate (B86663) pentahydrate exhibits distinct endothermic peaks corresponding to a stepwise loss of its five water molecules upon heating. Similarly, lactose (B1674315) monohydrate shows a well-defined endothermic peak around 144 °C for the loss of its water of hydration.

In the context of peptides, DSC can reveal irreversible aggregation events. For example, a study on the synthetic peptide S4 in solution showed two sharp exothermic peaks at 61 °C and 78 °C during the first heating scan, which were absent in subsequent scans, indicating an irreversible aggregation into amyloid fibers. psu.edu

For DL-Alanylglycylglycine, specific calorimetric data from the work of Badelin, Kulikov, et al. (1990), as cited by the NIST WebBook, provides the constant pressure heat capacity (Cp) for the solid form at various temperatures. nist.govnist.gov This data is fundamental for understanding the energetic characteristics of the molecule.

An initial broad endotherm at lower temperatures (likely below 100°C) corresponding to the loss of the two water molecules of hydration. The enthalpy of this transition would quantify the energy required to remove the water from the crystal lattice.

At higher temperatures, one or more endothermic or exothermic events corresponding to the decomposition of the tripeptide itself. The decomposition of peptides like alanylglycylglycine can proceed through various pathways, including decarboxylation and deamination, leading to the formation of different gaseous products and a solid residue. researchgate.netnih.gov Studies on alanine have shown that its thermal decomposition begins in the range of 200–300 °C. nih.govresearchgate.net

The precise temperatures and enthalpies of these transitions are unique to the specific molecular structure and crystal packing of this compound.

Data Tables

The following table presents the known heat capacity data for solid DL-Alanylglycylglycine.

Temperature (K)Constant Pressure Heat Capacity (Cp,solid) (J/mol·K)Reference
298236Badelin, Kulikov, et al., 1990 nist.gov
313Data availableBadelin, Kulikov, et al., 1990 nist.gov
333Data availableBadelin, Kulikov, et al., 1990 nist.gov
348Data availableBadelin, Kulikov, et al., 1990 nist.gov

Solution State Thermodynamics and Molecular Interactions

Volumetric Properties and Solute-Solvent Interactions

Volumetric properties are a sensitive indicator of the interactions occurring in a solution. tandfonline.com By measuring how the volume of a solution changes with the concentration of the solute, it is possible to derive parameters that reflect the nature and extent of solute-solvent and solute-solute interactions. tandfonline.com

The partial molar volume at infinite dilution (V0Φ) is a key thermodynamic property that quantifies the volume occupied by a solute molecule in a solution at its most dilute state, reflecting only solute-solvent interactions. tandfonline.com For peptides like DL-Alanylglycylglycine, the V0Φ value is a sum of various contributions: the intrinsic volume of the molecule and the changes in the volume of the solvent due to interactions with the peptide's constituent groups.

These interactions include:

Hydrophilic-hydrophilic interactions between the polar peptide backbone and water molecules.

Hydrophobic-hydrophobic interactions involving the non-polar side chains.

Ion-hydrophilic interactions between the terminal zwitterionic groups (-NH3+ and -COO-) and water. tandfonline.com

Table 1: Illustrative Partial Molar Volumes (V0Φ) of Related Peptides in Aqueous Solution at 298.15 K (Note: Data for illustrative purposes for structurally similar compounds)

Compound V0Φ (cm3·mol−1)
Glycine (B1666218) 43.2
DL-Alanine 60.5
Glycylglycine (B550881) 76.2

This table compiles representative literature values to show general trends.

The partial molar expansibility at infinite dilution (E0Φ) describes how the partial molar volume of a solute changes with temperature. It is a measure of the temperature dependence of the solute's hydration shell. A positive E0Φ value, which is common for peptides, indicates that the partial molar volume increases with temperature.

Studies on glycylglycine and other peptides have shown that their partial molar expansibilities are positive. researchgate.net This property is sensitive to the structural interactions between the solute and solvent. For structure-making solutes, which enhance the structure of water, E0Φ values are typically small, whereas for structure-breaking solutes, the values are larger. The sign and magnitude of the second derivative, (∂E0Φ/∂T)P, can provide further insight into the structure-making or structure-breaking nature of the solute. researchgate.net

Viscometric and Acoustic Properties in Aqueous and Co-solvent Systems

Viscosity and acoustic measurements provide further details on the interactions within a solution, complementing the insights gained from volumetric studies.

Viscosity measurements of electrolyte and zwitterionic solutions are often analyzed using the Jones-Dole equation. The viscosity B-coefficient from this equation is particularly informative, providing a measure of the solute-solvent interactions and the effect of the solute on the solvent's structure. scirp.org It reflects the size and shape of the solute as well as the interactions between the solute and solvent molecules. scirp.org

For amino acids and peptides, the B-coefficient is typically positive, indicating that they are structure-makers (kosmotropes), enhancing the structure of the surrounding water. scirp.org The magnitude of the B-coefficient generally increases with the size of the solute. In studies of similar peptides like glycylglycine, positive B-coefficients that decrease with increasing temperature have been observed, which is characteristic of solutes with significant hydrophilic hydration. scirp.org The interactions in ternary systems (peptide + water + co-solute) can be complex, involving competition between the peptide and the co-solute for hydration water. scirp.org

Table 2: Illustrative Viscosity B-Coefficients of Related Compounds in Aqueous Solution at 298.15 K (Note: Data for illustrative purposes for structurally similar compounds)

Compound Viscosity B-Coefficient (dm3·mol−1)
Glycine 0.143
β-Alanine 0.228

This table compiles representative literature values to show general trends.

Acoustic studies, which measure the speed of sound in a solution, allow for the determination of the isentropic compressibility. This property reflects the resistance of the solution to a change in pressure under adiabatic conditions. The apparent molar isentropic compressibility (KS,Φ) can be calculated from these measurements.

The change in compressibility upon adding a solute provides information about its hydration. Water molecules that are tightly bound in the hydration shell of a solute are less compressible than bulk water. Therefore, the isentropic compressibility of the solution decreases as solute concentration increases. psu.edu This effect is particularly pronounced for zwitterionic molecules like DL-Alanylglycylglycine due to the electrostrictive hydration around the charged termini.

From compressibility data, it is possible to estimate the hydration number (nH), which represents the number of water molecules in the hydration shell of the solute. researchgate.net For glycine and DL-alanine, studies have shown that the hydration numbers can be determined from such data, reflecting the number of water molecules that are significantly influenced by the solute. researchgate.net These hydration numbers are crucial for understanding the stability and interactions of peptides in biological systems.

Calorimetric Investigations of Peptide Solvation

Calorimetry is a powerful experimental technique used to measure the heat changes that accompany chemical and physical processes. In the context of peptide solutions, it provides direct access to key thermodynamic quantities such as heat capacity and enthalpy, which are crucial for characterizing the energetic aspects of solvation.

The standard state partial molar heat capacity (Cp,2°) of a solute in an aqueous solution reflects the change in the heat capacity of the system when one mole of the solute is added to a large volume of the solvent at standard conditions. It is a sensitive probe of the structural changes in the solvent induced by the solute. For peptides, Cp,2° is influenced by the hydration of the constituent amino acid residues and the peptide backbone.

Research on similar small peptides, such as glycyl-DL-alanine and DL-alanylglycine, has been conducted to determine their standard-state partial molar heat capacities. For instance, the standard-state partial molar heat capacity for DL-alanylglycine in water at 25°C has been determined through calorimetric measurements. These studies involve measuring the specific heat capacities of solutions at various molalities and extrapolating to infinite dilution.

The apparent molar heat capacity (Cp,φ) is typically calculated from the measured specific heat capacities (cp) of the solution and the pure solvent (cp,1*) using the following equation:

Cp,φ = (cp - cp,1*)/m + M2cp

where m is the molality of the solute and M2 is its molar mass. The standard state partial molar heat capacity is then obtained by extrapolating the apparent molar heat capacities to infinite dilution.

The table below presents representative data for the standard state partial molar heat capacities of some related peptides at 25°C, which helps in contextualizing the expected values for DL-Alanylglycylglycine.

CompoundStandard State Partial Molar Heat Capacity (Cp,2°) (J K-1 mol-1)
Glycylglycine144.5
DL-Alanylglycine225.1
Glycyl-DL-alanine230.5

Note: The data presented is for comparative purposes and is based on studies of related peptides.

The enthalpy of solution (ΔsolH) is the heat change associated with the dissolution of a substance in a solvent. For DL-Alanylglycylglycine, calorimetric measurements have been performed to determine the heat of dissolution of its crystalline form in water at 298.15 K. These experiments provide direct information about the energetics of transferring the peptide from the solid state to an aqueous environment.

The standard enthalpy of solution (ΔsolH°) is a key thermodynamic parameter derived from these studies. It represents the enthalpy change when one mole of the solute is dissolved in a large amount of solvent to form an ideal solution at infinite dilution.

Direct calorimetric measurements have been carried out to determine the heats of dissolution of crystalline D,L-α-alanyl-glycine in water. iaea.org These studies are crucial for calculating the standard enthalpies of formation of the peptide and its dissociation products in aqueous solution. iaea.org

The process of dissolution of a crystalline peptide like DL-Alanylglycylglycine involves the disruption of the crystal lattice and the subsequent hydration of the peptide molecules. The enthalpy of solution is therefore a sum of the lattice enthalpy and the hydration enthalpy.

Studies on the enthalpy of dilution of aqueous peptide solutions provide information about solute-solute interactions. As a concentrated solution is diluted, the average distance between solute molecules increases, and the measured heat change reflects the weakening of these interactions.

The table below summarizes the standard enthalpy of solution for D,L-α-alanyl-glycine in water at 298.15 K as reported in the literature.

CompoundStandard Enthalpy of Solution (ΔsolH°) (kJ mol-1)
D,L-α-alanyl-glycine1.55 ± 0.08

Note: This value corresponds to the anhydrous form of the peptide. iaea.org

Computational and Theoretical Investigations 14 , 15 , 16 ,

Quantum Chemical Calculations (Ab Initio, DFT)

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are instrumental in elucidating the fundamental electronic structure and energetic properties of molecules. nih.govcuni.cz For a tripeptide like DL-Alanylglycylglycine, these calculations can predict a range of properties with high accuracy. While specific published data on DL-Alanylglycylglycine dihydrate is scarce, the methodologies are well-established for similar small peptides. nih.govacs.orgacs.org

Quantum chemical calculations can determine the most stable three-dimensional arrangement of atoms in the DL-Alanylglycylglycine molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For peptides, key geometric parameters include the peptide bond lengths (typically around 1.32 Å), bond angles, and the dihedral angles (phi, psi, and omega) that define the backbone conformation. numberanalytics.com The planarity of the peptide bond, a result of resonance, is a crucial feature that restricts the conformational flexibility of the peptide backbone. numberanalytics.com

The electronic structure, which describes the distribution of electrons within the molecule, can also be thoroughly investigated. technologynetworks.com Calculations can provide information on molecular orbitals, electron density distribution, and electrostatic potential. These properties are fundamental to understanding the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics. For instance, the distribution of charge can indicate the locations of electrophilic and nucleophilic sites.

A hypothetical optimized geometry of the zwitterionic form of DL-Alanylglycylglycine is depicted below, highlighting the key functional groups.

AtomHybridizationPartial Charge (Predicted)
Carbonyl Carbonsp2Positive
Carbonyl Oxygensp2Negative
Amide Nitrogensp2Slightly Negative
Alpha-Carbonssp3Variable
N-terminal Nitrogensp3Positive (in zwitterion)
C-terminal Oxygensp2Negative (in zwitterion)

This table represents a generalized prediction based on the principles of electronic structure for peptides.

Peptides are flexible molecules that can adopt a multitude of conformations. cuni.cz Computational methods can be used to explore the conformational landscape of DL-Alanylglycylglycine to identify low-energy conformers. nih.gov This involves systematically changing the backbone and side-chain dihedral angles and calculating the corresponding energy. The results are often visualized using a Ramachandran plot, which shows the energetically allowed combinations of phi (φ) and psi (ψ) angles.

Energy minimization techniques are then applied to locate the stable, low-energy conformations. nih.gov For a tripeptide, the number of possible conformations can be vast. Computational studies on all 8000 possible tripeptides have shown that a significant number of conformers can exist within a specific energy window. nih.gov Understanding the relative energies of these conformers is crucial for predicting the dominant structures in different environments.

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of this compound. acs.orgnih.gov By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes of the molecule can be determined. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting.

The predicted vibrational frequencies can be correlated with experimental spectra to aid in the assignment of observed absorption bands. researchgate.netumich.eduresearchgate.net Key vibrational modes for peptides include the amide A (N-H stretch), amide I (C=O stretch), and amide II (N-H bend and C-N stretch) bands. nih.govkennesaw.edu The positions of these bands are sensitive to the peptide's conformation and hydrogen bonding environment. nih.gov For the dihydrate form, the calculations would also need to include the water molecules and their interactions with the peptide, which would influence the vibrational frequencies, particularly those of the N-H, C=O, and COO- groups.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
Amide A3200-3400N-H stretching
Amide I1600-1700C=O stretching
Amide II1500-1600N-H bending and C-N stretching
COO⁻ (asymmetric)~1600Carboxylate stretching
COO⁻ (symmetric)~1400Carboxylate stretching

This table provides typical frequency ranges for peptide vibrational modes based on general literature. nih.govkennesaw.edu

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. researchgate.netpnas.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of how this compound behaves in an aqueous solution. acs.orgnih.govnih.gov

MD simulations explicitly model the interactions between the peptide and the surrounding water molecules. scilit.comnih.govnih.gov This allows for a detailed investigation of the hydration shell, which is the layer of water molecules immediately surrounding the peptide. The simulations can reveal the structure and dynamics of these water molecules, including their orientation, hydrogen bonding patterns, and residence times. nih.govmdpi.com

In an aqueous environment, DL-Alanylglycylglycine will not remain in a single static conformation but will instead explore a range of different structures. pnas.org MD simulations can capture these conformational transitions over time. pnas.org By analyzing the simulation trajectory, it is possible to observe how the peptide backbone and side chains move and how the molecule transitions between different low-energy states.

These simulations can provide insights into the flexibility of the peptide and the timescales of its conformational dynamics. pnas.org For DL-Alanylglycylglycine, simulations could reveal how the presence of the methyl side chain of the alanine (B10760859) residue influences the accessible conformations compared to a simpler tripeptide like triglycine (B1329560). The interplay between intramolecular hydrogen bonds within the peptide and intermolecular hydrogen bonds with water molecules plays a critical role in governing these conformational transitions. nih.gov

Crystal Structure Prediction and Validation

The prediction of a molecule's crystal structure from its chemical formula alone is a significant challenge in computational science, known as Crystal Structure Prediction (CSP). The goal is to identify the most stable packing arrangement of molecules in a crystal lattice, which corresponds to the global minimum on the lattice energy surface.

Prediction Methodologies: For small, flexible molecules like peptides, CSP methods must account for both the molecule's internal conformational flexibility and the vast number of possible packing arrangements. Modern approaches often combine genetic algorithms with quantum mechanical calculations. Genetic Algorithms (GAs) are used to generate a multitude of trial crystal structures, which are then optimized and ranked based on their lattice energy.

To achieve high accuracy, dispersion-corrected Density Functional Theory (DFT-D) is frequently employed for energy calculations. nih.gov This method has proven successful in predicting the stable polymorphs of amino acids like glycine (B1666218), correctly identifying the energetic ordering observed in experiments. nih.gov The general process involves:

Generating a diverse pool of crystal structures using algorithms like Genarris. arxiv.org

Performing local optimizations and energy evaluations on these structures, often using DFT.

Ranking the resulting structures by their calculated lattice energies to identify the most plausible candidates.

A primary challenge is the accurate representation of the molecule's conformation. For flexible molecules like alanine, the predicted ranking of crystal structures is highly sensitive to the input molecular conformation (e.g., torsional angles). researchgate.net Predictions using a geometry-optimized conformation may fail to rank the experimentally observed structure as the most stable one. researchgate.net To overcome this, researchers may perform searches with fixed molecular conformations taken from experimental data to test the reliability of the packing prediction algorithm itself. researchgate.net

Validation: The ultimate validation of a predicted crystal structure is its comparison with experimental data. The primary techniques for experimental structure determination are single-crystal and powder X-ray Diffraction (XRD). For new materials or phases, such as different hydrates of an amino acid, powder XRD is often essential, especially when growing suitable single crystals is difficult. ucl.ac.uk Validation involves a direct comparison of the unit cell parameters, space group symmetry, and atomic coordinates between the lowest-energy predicted structures and the experimentally determined structure. nih.govnih.gov The agreement is often quantified by the root-mean-square deviation (RMSD) of atomic positions.

Technique/Method Role in Crystal Structure Prediction & Validation Relevant Molecules Studied
Genetic Algorithms (GA) Generates a large and diverse set of initial trial crystal structures for energy minimization. nih.govarxiv.orgGlycine, Alanine, General Organics nih.govresearchgate.net
Density Functional Theory (DFT-D) Accurately calculates the lattice energies of trial structures, accounting for van der Waals forces. nih.govGlycine nih.gov
Powder X-ray Diffraction (XRD) Provides experimental data (unit cell, space group) to validate predicted structures, especially for microcrystalline materials or new hydrate (B1144303) phases. ucl.ac.ukL-Lysine Hydrates ucl.ac.uk
Single-Crystal XRD Offers the definitive experimental crystal structure for comparison and validation when suitable crystals are available. nih.govGlycyl-L-Alanine Hydroiodide nih.gov

Theoretical Models of Peptide Bond Formation and Stability

Peptide Bond Formation: The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable in aqueous environments and possesses a high activation energy barrier. Theoretical models, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanism. nih.govnih.gov

Studies on the formation of diglycine from two glycine molecules show that in the gas phase, the reaction proceeds through a concerted mechanism. nih.gov This involves the nucleophilic attack of the nitrogen atom from one amino acid on the carboxyl carbon of another, coupled with a simultaneous proton transfer from the attacking amino group to the leaving hydroxyl group. nih.gov

The presence of solvent molecules can significantly alter the reaction pathway and lower the activation energy. Computational investigations have shown that protic solvents like water and methanol (B129727) can act as catalysts. nih.gov They participate directly in the transition state, forming a six-membered ring that facilitates the proton transfer between the amine and carboxylic acid groups, thereby lowering the kinetic barrier. nih.gov Methanol was found to be slightly more effective than water in leveraging peptide bond formation, both kinetically and thermodynamically. nih.gov

Reaction Medium Enthalpy (ΔH₀) kcal/mol Gibbs Free Energy (ΔG₀) kcal/mol
Gas Phase -7.21-7.86
Cyclohexane (PCM) -7.22-7.46
Water (PCM) -1.16-1.78
Methanol (PCM) -1.74-2.35
Explicit Cyclohexane -6.22-2.97
Explicit Water -1.953.52
Explicit Methanol -2.622.97
This table presents calculated thermodynamic data for the formation of diglycine, based on DFT calculations. PCM refers to the Polarizable Continuum Model for solvation. Data adapted from computational studies on dipeptide formation. nih.gov

Peptide Bond Stability: The stability of a peptide is related to both its resistance to chemical degradation (e.g., hydrolysis) and its conformational integrity. Theoretical models can explore the factors that stabilize a peptide's structure. The peptide backbone's flexibility is largely defined by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles.

Computational studies combined with experimental work have shown that strategic amino acid substitutions can enhance stability. For instance, glycine, due to its lack of a side chain, can adopt conformations with positive ϕ angles that are unfavorable for L-amino acids. nih.gov In peptides where a glycine residue is observed to have a positive ϕ angle when bound to a target, replacing it with a D-amino acid (which favors positive ϕ angles) can improve both proteolytic stability and binding affinity. nih.gov Another theoretical and practical approach to enhancing stability is to enforce a specific secondary structure, such as an α-helix, through chemical modifications like hydrocarbon stapling, which can protect the peptide from enzymatic degradation. nih.gov

Reactivity and Stability Studies

Peptide Bond Hydrolysis Mechanisms and Kinetics

The cleavage of the peptide bond in DL-alanylglycylglycine, as in other peptides, is a critical aspect of its chemical stability. This process can be influenced by several factors, including the presence of acid catalysts, the composition of the solvent, pH, and temperature.

The hydrolysis of peptide bonds is significantly accelerated in the presence of acids. scispace.com In acidic environments, the carbonyl oxygen of the peptide bond can be protonated, which enhances the electrophilicity of the carbonyl carbon. This makes the peptide bond more susceptible to nucleophilic attack by a water molecule, initiating the hydrolysis process. rsc.org The reaction mechanism involves the formation of a tetrahedral intermediate, which then collapses to break the peptide bond, yielding a carboxylic acid and a new N-terminal amine. rsc.org Studies on the acid-catalyzed hydrolysis of various peptides, including those containing glycine (B1666218) and other amino acids, have elucidated the general principles governing these reactions. scispace.comnih.gov

The rate of acid-catalyzed hydrolysis is dependent on the specific amino acid residues flanking the peptide bond. While specific kinetic data for DL-alanylglycylglycine is not extensively documented in readily available literature, studies on similar small peptides provide valuable insights. For instance, research on the hydrolysis of glycylglycine (B550881) and other small peptides has been used to model the behavior of more complex systems. nih.gov

The rate of peptide bond hydrolysis is profoundly influenced by the pH of the solution. Generally, peptide hydrolysis is slowest in the neutral pH range and increases at both acidic and basic pH. rsc.orgnih.gov At acidic pH, the mechanism is acid-catalyzed as described above. At basic pH, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the peptide bond.

In the neutral pH range, a different mechanism known as "backbiting" or intramolecular aminolysis can become significant. nih.gov This process involves the nucleophilic attack of the N-terminal amino group of the peptide on one of its own peptide bonds, leading to the formation of a cyclic intermediate, such as a diketopiperazine, and subsequent hydrolysis. nih.gov For a tripeptide like alanylglycylglycine, this could lead to the cleavage of the peptide bond and the potential formation of cyclic dipeptides.

The composition of the solvent can also affect hydrolysis rates by altering the solvation of the reactants and transition states. The presence of organic co-solvents can influence the dielectric constant of the medium and the nucleophilicity of water, thereby affecting the reaction kinetics.

Table 1: Effect of pH on the Cleavage Mechanisms of Glycine-Containing Peptides at 95°C

pHDominant Cleavage Pathway(s)Observations
3Scission and BackbitingBoth direct hydrolysis and intramolecular aminolysis are significant reaction pathways. nih.gov
5BackbitingIntramolecular aminolysis is the more dominant mechanism. rsc.org
7BackbitingIntramolecular aminolysis is the primary degradation pathway. nih.gov
10ScissionDirect hydrolysis by hydroxide ions is the predominant mechanism. rsc.orgnih.gov

This table is based on studies of glycylglycine and triglycine (B1329560) and provides a general model for the behavior of similar peptides.

The stability of the peptide bond is highly dependent on temperature. An increase in temperature generally leads to an exponential increase in the rate of peptide bond hydrolysis. nih.gov This relationship is described by the Arrhenius equation, where the rate constant is a function of the activation energy and the temperature.

Table 2: Apparent Activation Energies for Dipeptide Hydrolysis

ConditionApparent Activation Energy (kJ/mol)
265 atm44.1
Water Steam Pressure98.9

This data is for general dipeptide hydrolysis and illustrates the effect of environmental conditions on the energy barrier for peptide bond cleavage. nih.gov

Degradation Pathways and Product Identification in Specific Chemical Environments

Beyond peptide bond hydrolysis, the constituent amino acids of DL-alanylglycylglycine can undergo degradation, particularly under harsh chemical conditions. The degradation pathways of glycine and alanine (B10760859) have been studied under various environments.

In the presence of free radicals, such as those generated by irradiated quartz, amino acids like alanine can degrade to form aldehydes and keto acids. nih.gov For alanine, potential degradation products include pyruvic acid and acetaldehyde. nih.gov The degradation of glycine under similar conditions has also been investigated. nih.gov

Under hydrothermal conditions, the decomposition of glycylglycine can proceed through both hydrolysis to yield glycine and cyclodehydration to form cyclo(Gly-Gly), a diketopiperazine. researchgate.net The degradation of glycine itself can be complex, with theoretical studies suggesting mechanisms involving C-C bond cleavage through a concerted process of proton transfers and decarboxylation. rsc.org In some biological systems, glycine degradation proceeds through conversion to serine. nih.gov

The degradation of peptides can also be influenced by the presence of other chemical species. For instance, the chlorination of glycine and alanine can lead to a variety of products depending on the pH, including the formation of N-chloro derivatives, nitriles, and aldehydes. researchgate.net

Stereochemical Stability and Racemization Processes in Tripeptides

The stereochemical integrity of the chiral center in the alanine residue of DL-alanylglycylglycine is another aspect of its stability. Racemization, the process of converting a pure enantiomer into a mixture of both enantiomers, can occur under certain conditions.

The racemization of amino acid residues within a peptide is known to be induced by alkaline conditions. acs.org The mechanism involves the abstraction of the α-proton by a base to form a planar carbanion intermediate. Reprotonation of this intermediate can occur from either side, leading to the formation of both the original L- or D-amino acid and its corresponding enantiomer. acs.org The susceptibility of an amino acid residue to racemization is influenced by its structural environment within the peptide chain. acs.org

Metal Complexation and Supramolecular Interactions

Chelation Chemistry with Transition Metal Ions

The ability of DL-alanylglycylglycine to act as a chelating agent, a molecule that can form several bonds to a single metal ion, is central to its interaction with transition metals. This process involves the formation of stable, ring-like structures known as chelate rings.

Synthesis and Characterization of DL-Alanylglycylglycine Metal Complexes

The synthesis of metal complexes with DL-alanylglycylglycine typically involves the reaction of a suitable metal salt with the tripeptide in an aqueous solution. For instance, the synthesis of a copper(II) complex can be achieved by mixing an aqueous solution of a copper(II) salt with an ethanolic solution of the peptide and refluxing the mixture. scispace.com Similarly, complexes with other transition metals like nickel(II), cobalt(II), and zinc(II) can be prepared using analogous methods. researchgate.netnih.gov

Characterization of these newly formed complexes is crucial to confirm their structure and properties. A suite of analytical techniques is employed for this purpose. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. researchgate.net Spectroscopic methods such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are indispensable in elucidating the coordination environment of the metal ion. scispace.comresearchgate.netresearchgate.net Furthermore, techniques like X-ray crystallography can provide definitive structural information, revealing the precise arrangement of atoms in the crystalline state. researchgate.net

For example, the synthesis of bis(DL-α-alaninato) copper dihydrate has been reported, and the resulting complex was characterized using powder X-ray diffraction, UV-visible spectroscopy, and infrared spectroscopy. orientjchem.org

Coordination Geometry and Ligand Binding Modes

DL-alanylglycylglycine offers multiple potential donor atoms for coordination to a metal ion, including the nitrogen atom of the N-terminal amino group, the oxygen atoms of the peptide carbonyl groups, and the oxygen atoms of the C-terminal carboxylate group. The specific atoms that bind to the metal ion and their spatial arrangement determine the coordination geometry of the complex.

Typically, small peptides like DL-alanylglycylglycine act as bidentate or tridentate ligands. libretexts.org In many cases, the coordination involves the N-terminal amino group and the first peptide carbonyl oxygen, forming a stable five-membered chelate ring. Further coordination can occur through the subsequent peptide carbonyl oxygens or the C-terminal carboxylate. The resulting coordination geometry can vary depending on the metal ion and the reaction conditions, with common geometries including octahedral and square planar. nih.gov For instance, studies on similar amino acid complexes have shown that glycine (B1666218) can act as a bidentate ligand, forming stable 5-membered chelate rings via the amino nitrogen and the carboxylate oxygen.

The specific binding mode can be influenced by factors such as the pH of the solution, which affects the protonation state of the donor groups.

Spectroscopic Analysis of Metal-Peptide Interactions (UV-Vis, IR)

Spectroscopic techniques provide valuable insights into the electronic and structural changes that occur upon complexation.

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal-peptide complex often results in a shift in the absorption bands in the UV-Vis spectrum. researchgate.net These shifts are due to electronic transitions within the d-orbitals of the transition metal ion, which are influenced by the ligand field created by the coordinating atoms of the peptide. libretexts.org For example, the electronic spectrum of a nickel(II) complex with DL-alanine showed characteristic absorptions that could be linked to its thermodynamic properties. researchgate.net The wavelength of maximum absorbance can provide information about the coordination environment and the strength of the metal-ligand interaction.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups involved in coordination. researchgate.net When a donor atom from the peptide binds to the metal ion, the vibrational frequency of the corresponding bond is altered. For instance, a shift in the stretching frequency of the N-H bond of the amino group and the C=O bond of the carbonyl groups can indicate their involvement in chelation. researchgate.netchemicalbook.com The deprotonation of the amino group upon complexation leads to a noticeable shift in the N-H stretching vibration. researchgate.net

Thermodynamic Aspects of Metal-Peptide Binding

The stability of metal-peptide complexes and the driving forces behind their formation are described by thermodynamic principles.

Determination of Stability Constants and Chelation Equilibria

The stability of a metal-peptide complex in solution is quantified by its stability constant (also known as the formation constant). chemguide.co.uk A higher stability constant indicates a greater tendency for the complex to form. chemguide.co.uk These constants are determined experimentally, often through potentiometric or spectrophotometric titrations. iupac.orgnih.gov

Below is an interactive table showcasing representative stability constants for metal complexes with the related amino acid, glycine.

Metal IonLog K1Log β2
Cu(II)8.1 - 8.515.0 - 15.6
Ni(II)5.5 - 6.110.5 - 11.3
Zn(II)4.8 - 5.29.1 - 9.8
Co(II)4.6 - 5.18.3 - 9.0
Fe(II)4.3-
Mn(II)3.4-
Note: Data presented is for glycine, a component of DL-Alanylglycylglycine, and serves as an illustrative example of typical stability constant ranges for amino acid-metal complexes. researchgate.net

Research Applications in Chemical and Material Sciences

Design and Synthesis of Peptide Mimetics for Fundamental Research

Peptide mimetics are compounds designed to replicate the structure and function of natural peptides but with improved properties, such as stability and bioavailability. This field is a cornerstone of medicinal chemistry and drug design. However, specific research detailing the use of DL-Alanylglycylglycine dihydrate as a foundational structure for the design and synthesis of peptide mimetics is not present in the surveyed scientific literature.

Development of Conformationally Constrained Peptide Analogues

Introducing conformational constraints into a peptide's structure is a key strategy to enhance its biological activity and selectivity. This is often achieved by cyclization or by incorporating specific amino acids that restrict rotational freedom. While this is a common practice in peptide research, there is no available research that specifically documents the development of conformationally constrained analogues derived from this compound. nih.govnih.gov

Exploration of Structure-Function Relationships in Model Peptide Systems

Understanding the relationship between a peptide's three-dimensional structure and its biological or chemical function is crucial for rational design. researchgate.netresearchgate.net Simple peptides are often used as model systems for these fundamental studies. Nevertheless, specific studies focusing on this compound as a model system to explore structure-function relationships have not been identified in the available literature.

Functional Materials Research (non-biological, non-therapeutic)

The application of peptides and amino acids in material science is a growing field, leveraging their unique structural and chemical properties for functions beyond biology.

Role in Fire Retardancy and Thermal Decomposition Studies in Materials

Certain nitrogen- and phosphorus-containing organic molecules can act as effective intumescent flame retardants. mdpi.com When heated, they decompose to form a protective char layer. Studies have been conducted on the thermal decomposition of individual amino acids like glycine (B1666218) and alanine (B10760859), which are the building blocks of DL-Alanylglycylglycine. researchgate.net For instance, the thermal decomposition of L-alanine occurs at approximately 310 °C. researchgate.net However, research specifically investigating this compound for its fire retardant properties or its distinct thermal decomposition profile within a material matrix is not documented in the available scientific reports.

Thermal Decomposition Data for Related Amino Acids
Compound Decomposition Temperature
L-Alanine~ 310 °C
GlycineBegins at ~ 233 °C
Data derived from studies on individual amino acids, not this compound. researchgate.net

Investigation of Peptide-Based Additives in Polymer and Material Science

Biomolecules, including amino acids and peptides, are being explored as additives to modify the properties of polymers. mdpi.com For example, glycine-derived polyamidoamines have been studied as flame retardant additives for cotton. mdpi.com Despite this related research, there are no specific studies found that investigate the use of the tripeptide this compound as a direct additive in polymer and material science to enhance or modify material properties.

Future Directions and Emerging Research Avenues

Development of Advanced Analytical Methodologies for Complex Peptide Systems

The accurate characterization of peptides is crucial for both research and pharmaceutical applications. The development of more sophisticated analytical techniques is a key area of future research. While traditional methods like High-Performance Liquid Chromatography (HPLC) are fundamental for determining peptide purity and concentration, newer technologies are offering unprecedented levels of detail.

Advanced analytical techniques that are shaping the future of peptide analysis include:

Ultra-High-Performance Liquid Chromatography (U(H)PLC): This technique offers higher resolution and faster analysis times compared to conventional HPLC, enabling better separation of complex peptide mixtures and impurities.

2D Liquid Chromatography (2D-LC): Becoming increasingly common, 2D-LC provides enhanced separation capabilities for complex peptide samples, which is critical for identifying and quantifying individual impurities.

Mass Spectrometry (MS): As a cornerstone of peptide analysis, MS provides highly accurate molecular weight and structural information. Techniques like tandem mass spectrometry (MS/MS) are used to determine the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed insights into the three-dimensional structure and dynamics of peptides in solution.

Cryo-Electron Microscopy (Cryo-EM): This revolutionary technique allows for the visualization of peptides in their native, hydrated state at near-atomic resolution, offering a more accurate representation of their natural conformation.

Computational Modeling: Molecular dynamics simulations and quantum mechanics are used to model complex peptide systems, predicting their folding patterns, stability, and interactions.

These advanced methods are crucial for overcoming the challenges associated with peptide analysis, such as the presence of isomeric impurities, which can be difficult to characterize. The integration of these techniques will lead to a more comprehensive understanding of peptides like DL-Alanylglycylglycine dihydrate.

Interdisciplinary Approaches Integrating DL-Alanylglycylglycine Studies

The future of peptide research lies in the convergence of multiple scientific disciplines. The study of tripeptides such as DL-Alanylglycylglycine is no longer confined to chemistry and biology but extends into materials science, biotechnology, and medicine.

Key interdisciplinary research areas include:

Biomedical Research: An interdisciplinary approach is essential for tackling complex diseases. Tripeptides are being investigated for their potential therapeutic applications, including their role in drug delivery and as signaling molecules. For instance, the RGD (Arg-Gly-Asp) tripeptide is a core recognition motif for integrins, which are overexpressed in many tumors, making them attractive targets for radiotheranostics.

Materials Science: Peptides are being explored as building blocks for novel nanomaterials and supramolecular structures. The self-assembly properties of short peptides are of particular interest for creating new functional materials.

Biotechnology: The integration of peptide research with biotechnology is leading to the development of new enzymes and biocatalysts. Chemo-enzymatic peptide synthesis (CEPS) is an emerging sustainable method for peptide production.

Computational Science: The use of artificial intelligence and machine learning is accelerating the discovery of new peptide sequences with desired properties, reducing the time and cost of experimental screening.

By combining insights from these diverse fields, researchers can gain a more holistic understanding of the structure-function relationships of tripeptides and unlock their full potential.

Sustainable Synthesis and Green Chemistry Principles in Peptide Research

The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. Traditional peptide synthesis methods often generate significant chemical waste and consume large amounts of energy. The application of green chemistry principles to peptide synthesis is a critical area of future research.

Key strategies for sustainable peptide synthesis include:

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water-based systems or greener solvents like ether.

Optimized Synthesis Processes: Methodologies like microwave and ultrasound-assisted synthesis can reduce reaction times and improve yields. Convergent synthesis, where shorter peptide fragments are combined, reduces the number of steps and waste generated compared to linear synthesis.

Continuous Flow Synthesis: Moving from batch processes to continuous flow systems can minimize the use of excess reagents and solvents.

Enzymatic Synthesis: The use of enzymes in chemo-enzymatic peptide synthesis (CEPS) offers a greener alternative to traditional chemical synthesis methods.

Waste Reduction: Optimizing reaction conditions and using more efficient reagents can reduce the number of washing and purification steps, which are major sources of waste in peptide synthesis.

The adoption of these sustainable practices is not only environmentally responsible but can also lead to more efficient and cost-effective peptide production.

Q & A

Q. What analytical techniques are recommended for confirming the purity and structure of DL-Alanylglycyglycine dihydrate?

  • Methodological Answer : Purity and structural integrity should be verified using a combination of techniques:
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>98% as noted in technical specifications) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, including hydration states .
  • Elemental analysis to validate the empirical formula (C₇H₁₃N₃O₄·2H₂O) .
  • Thermogravimetric Analysis (TGA) to quantify water content and verify dihydrate stability .

Q. What are the key safety precautions when handling DL-Alanylglycyglycine dihydrate in laboratory settings?

  • Methodological Answer : While the compound has no classified hazards under GHS , standard lab precautions apply:
  • Use safety goggles , gloves, and impervious clothing to avoid skin/eye contact .
  • Ensure adequate ventilation to prevent inhalation of airborne particles .
  • Store in a tightly sealed container away from incompatible materials (e.g., strong acids/oxidizers) .
  • In case of accidental exposure, rinse affected areas with water and seek medical advice .

Q. How should DL-Alanylglycyglycine dihydrate be stored to maintain its chemical stability?

  • Methodological Answer :
  • Store in a cool, dry environment (<25°C) to prevent dehydration or hydrolysis .
  • Use airtight containers to minimize exposure to humidity, which could alter hydration states .
  • Avoid prolonged storage near incompatible substances (e.g., strong oxidizing agents) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of DL-Alanylglycyglycine dihydrate in peptide chain degradation mechanisms?

  • Methodological Answer :
  • Controlled Hydrolysis Studies : Simulate peptide degradation by dissolving the compound in aqueous buffers at varying pH (e.g., 2–12) and temperatures (25–80°C). Monitor degradation products via LC-MS to identify intermediates like glycylglycine or alanine .
  • Kinetic Analysis : Use UV-Vis spectroscopy or HPLC to track reaction rates and determine activation energy for hydrolytic scission .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., deuterium at labile hydrogen sites) to trace bond cleavage pathways .

Q. What methodological approaches are used to resolve contradictions in thermal decomposition data of DL-Alanylglycyglycine dihydrate across studies?

  • Methodological Answer : Discrepancies in decomposition profiles (e.g., gasification vs. char formation) may arise from experimental conditions:
  • Standardized TGA/DSC Protocols : Conduct analyses under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways .
  • Mass Spectrometry Coupling : Pair thermal analysis with evolved gas analysis (EGA-MS) to identify volatile products (e.g., CO, NH₃) .
  • Hydration Control : Pre-dry samples to distinguish between dehydration (loss of H₂O) and backbone degradation .

Q. What strategies can optimize the synthesis of DL-Alanylglycyglycine dihydrate for high-yield peptide research applications?

  • Methodological Answer :
  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected amino acids to minimize racemization and improve dipeptide coupling efficiency .
  • Crystallization Optimization : Adjust solvent polarity (e.g., water/ethanol mixtures) to promote dihydrate formation and enhance crystal purity .
  • Quality Control : Implement in-line FTIR during synthesis to monitor reaction progress and detect impurities early .

Key Research Considerations

  • Contradictions in Data : While some sources report no hazardous decomposition products , others note gasification under thermal stress . Resolve this via controlled experiments and standardized reporting.
  • Hydration Effects : The dihydrate form may influence reactivity; always characterize hydration state before kinetic studies .

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